(R)-(2-(1-Aminoethyl)-5-bromophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol is a chiral compound with a bromine atom attached to a phenyl ring, an aminoethyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminoethyl)-5-bromophenyl)methanol typically involves the following steps:
Bromination: The starting material, phenylmethanol, undergoes bromination to introduce the bromine atom at the 5-position of the phenyl ring.
Aminoethylation: The brominated intermediate is then subjected to aminoethylation, where an aminoethyl group is introduced at the 2-position.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-(2-(1-Aminoethyl)-5-bromophenyl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: The major product is ®-(2-(1-Aminoethyl)-5-bromophenyl)carboxylic acid.
Reduction: The major product is ®-(2-(1-Aminoethyl)-5-bromophenyl)amine.
Substitution: The major products depend on the nucleophile used, such as ®-(2-(1-Aminoethyl)-5-azidophenyl)methanol or ®-(2-(1-Aminoethyl)-5-cyanophenyl)methanol.
Scientific Research Applications
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(2-(1-Aminoethyl)-5-bromophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(2-(1-Aminoethyl)-5-bromophenyl)methanol: The enantiomer of the compound with similar chemical properties but different biological activities.
®-(2-(1-Aminoethyl)-4-bromophenyl)methanol: A positional isomer with the bromine atom at the 4-position instead of the 5-position.
®-(2-(1-Aminoethyl)-5-chlorophenyl)methanol: A halogen-substituted analog with chlorine instead of bromine.
Uniqueness
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol is unique due to its specific chiral configuration and the presence of the bromine atom at the 5-position, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
[2-[(1R)-1-aminoethyl]-5-bromophenyl]methanol |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)9-3-2-8(10)4-7(9)5-12/h2-4,6,12H,5,11H2,1H3/t6-/m1/s1 |
InChI Key |
CRPAUFDWUFWXEI-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)CO)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.